molecular formula C21H23N3O2 B14184168 6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline CAS No. 922734-58-5

6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline

Cat. No.: B14184168
CAS No.: 922734-58-5
M. Wt: 349.4 g/mol
InChI Key: PDWQFWQBPUYXNG-UHFFFAOYSA-N
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Description

6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline is a complex organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline typically involves multi-step organic reactions. One common method includes the condensation of 6-methoxy-3-methylquinoline with phenol in the presence of a suitable catalyst to form the phenoxy derivative. This intermediate is then reacted with piperazine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-pressure reactors, advanced purification techniques, and continuous monitoring of reaction parameters to ensure consistency and scalability .

Chemical Reactions Analysis

Types of Reactions

6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction may produce dihydroquinoline derivatives .

Mechanism of Action

The mechanism of action of 6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets and pathways. It may act by binding to DNA or proteins, thereby interfering with cellular processes such as replication and transcription. This can lead to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methoxy-3-methyl-4-phenoxy-8-(piperazin-1-yl)quinoline stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its methoxy, phenoxy, and piperazinyl substituents contribute to its distinct pharmacological profile and potential therapeutic applications .

Properties

CAS No.

922734-58-5

Molecular Formula

C21H23N3O2

Molecular Weight

349.4 g/mol

IUPAC Name

6-methoxy-3-methyl-4-phenoxy-8-piperazin-1-ylquinoline

InChI

InChI=1S/C21H23N3O2/c1-15-14-23-20-18(21(15)26-16-6-4-3-5-7-16)12-17(25-2)13-19(20)24-10-8-22-9-11-24/h3-7,12-14,22H,8-11H2,1-2H3

InChI Key

PDWQFWQBPUYXNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C2C(=CC(=CC2=C1OC3=CC=CC=C3)OC)N4CCNCC4

Origin of Product

United States

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